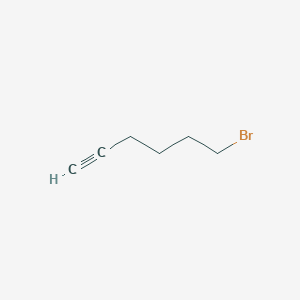

6-Bromohex-1-yne

Description

Theoretical Framework for Terminal Alkynes in Synthetic Transformations

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are fundamental functional groups in organic chemistry. mdpi.comnih.gov The sp-hybridized carbon atom of a terminal alkyne imparts a significant degree of s-character to the C-H bond, resulting in a higher acidity (pKa ≈ 25) compared to the C-H bonds of alkenes and alkanes. libretexts.orglibretexts.org This increased acidity allows for the ready deprotonation of the terminal alkyne by a strong base to form a nucleophilic acetylide anion. libretexts.org This anion is a powerful tool for carbon-carbon bond formation through reactions with various electrophiles. fiveable.me

Furthermore, the carbon-carbon triple bond itself is a region of high electron density, making it susceptible to a variety of addition reactions. The unique linear geometry of the alkyne also provides distinct stereochemical outcomes in synthetic transformations. libretexts.org The reactivity of terminal alkynes can be harnessed in numerous powerful reactions, including the Sonogashira coupling, click chemistry, and various hydrofunctionalization reactions, highlighting their central role as versatile synthons in the assembly of complex organic molecules. mdpi.comresearchgate.net

Strategic Utility of Haloalkynes as Chemical Building Blocks

Haloalkynes, which feature a halogen atom attached to an alkyne, are highly valuable reagents in organic synthesis due to their dual functionality. acs.orgnih.gov They can participate in reactions at both the carbon-halogen bond and the carbon-carbon triple bond, often in a controlled and sequential manner. nih.gov The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions. fiveable.me Simultaneously, the alkyne moiety can undergo transformations typical of this functional group. researchgate.net

This dual reactivity allows for the construction of complex molecular frameworks with high efficiency and atom economy. researchgate.netuniovi.es Haloalkynes are key precursors for the synthesis of a wide array of organic compounds, including substituted alkynes, haloalkenes, and heterocyclic systems. uniovi.es The development of new synthetic methods involving haloalkynes continues to be an active area of research, driven by the need for efficient and sustainable chemical processes. nih.gov

Overview of Research Frontiers and Academic Significance of 6-Bromohex-1-yne

This compound serves as a prime example of a molecule that combines the strategic advantages of both a terminal alkyne and an alkyl halide. Its structure allows for selective reactions at either functional group. For instance, the terminal alkyne can be deprotonated and reacted with an electrophile, leaving the bromo- group intact for subsequent transformations. Conversely, the bromine atom can be displaced by a nucleophile or used in a coupling reaction without affecting the alkyne.

This orthogonal reactivity makes this compound a highly sought-after intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials. Research involving this compound often focuses on the development of novel synthetic methodologies, including tandem reactions where both functional groups react in a single pot to rapidly increase molecular complexity. Its application in areas such as polymer chemistry and the synthesis of bioactive molecules underscores its academic and industrial importance.

Properties of this compound

| Property | Value |

| Molecular Formula | C6H9Br chemicalbook.comcymitquimica.com |

| Molecular Weight | 161.04 g/mol chemicalbook.comnih.gov |

| CAS Number | 66977-99-9 chemicalbook.comnih.gov |

| Appearance | Liquid cymitquimica.com |

| Boiling Point | 53-55 °C at 10 Torr chemicalbook.com |

| Density | 1.293±0.06 g/cm³ (Predicted) chemicalbook.com |

| SMILES | C#CCCCCBr nih.gov |

| InChI | InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h1H,3-6H2 nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromohex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNFOERVYIUQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342765 | |

| Record name | 6-Bromo-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66977-99-9 | |

| Record name | 6-Bromo-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromohex 1 Yne

Established Synthetic Pathways and Refinements

Traditional synthesis of 6-bromohex-1-yne relies on classical organic transformations, including elimination and substitution reactions. These methods are well-documented and provide reliable access to the compound.

Dehydrohalogenation Routes (e.g., from 1,6-Dibromohexane)

The dehydrohalogenation of dihaloalkanes is a fundamental strategy for introducing unsaturation. In principle, this compound can be synthesized from 1,6-dibromohexane (B150918) through a double dehydrobromination. However, this pathway presents significant challenges in controlling selectivity.

The first elimination of hydrogen bromide (HBr) from 1,6-dibromohexane can be achieved to form 6-bromo-1-hexene (B1265582). A common procedure involves treating the starting material with a base like potassium tert-butylate in a solvent such as tetrahydrofuran (B95107) (THF) under reflux. chemicalbook.com One documented procedure for a similar transformation reports a 79% yield for the synthesis of 6-bromo-1-hexene from 1,6-dibromohexane. chemicalbook.com

Achieving the second elimination to form the alkyne from the intermediate 6-bromo-1-hexene is more difficult and typically requires a much stronger base, such as sodium amide (NaNH₂). vaia.comthieme-connect.de The primary challenge lies in preventing side reactions, such as the elimination of the second HBr to form a conjugated diene or polymerization of the reactive products. The use of strong bases like sodium amide or lithium amide is standard for generating alkynes from vinyl halides or through double elimination from dihalides. thieme-connect.dethieme-connect.de Careful control of stoichiometry and reaction conditions is critical to favor the formation of the desired terminal alkyne over other potential products.

Nucleophilic Substitution Strategies

Nucleophilic substitution represents a more common and often more selective approach to synthesizing this compound. These methods typically start with a precursor that already contains the alkyne moiety, such as 5-hexyn-1-ol (B123273). The hydroxyl group is then converted to a bromide.

One direct method involves the treatment of 5-hexyn-1-ol with phosphorus tribromide (PBr₃) in a solvent like diethyl ether, often at reduced temperatures to control the reaction's exothermicity. fiu.edu A published procedure describes dissolving 5-hexyn-1-ol in diethyl ether, cooling the mixture in an ice bath, and then slowly adding PBr₃ to yield this compound after quenching and workup. fiu.edu

A refined, two-step approach offers an alternative that avoids the direct use of PBr₃. This strategy first converts the alcohol into a better leaving group, typically a tosylate, by reacting 5-hexyn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). prepchem.com The resulting hex-5-yn-1-ol tosylate is then subjected to a nucleophilic substitution reaction using a bromide salt, such as lithium bromide (LiBr), in a polar aprotic solvent like dimethylformamide (DMF) to yield the final product. This two-step process allows for cleaner conversion and purification at each stage.

Table 1: Comparison of Nucleophilic Substitution Methods for this compound Synthesis

| Parameter | Method A: Direct Bromination | Method B: Tosylation & Substitution |

| Starting Material | 5-Hexyn-1-ol | 5-Hexyn-1-ol |

| Key Reagents | Phosphorus tribromide (PBr₃) fiu.edu | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine prepchem.com2. Lithium Bromide (LiBr) |

| Solvent(s) | Diethyl ether fiu.edu | 1. Pyridine prepchem.com2. Dimethylformamide (DMF) |

| Number of Steps | One | Two |

| General Findings | A direct, one-step conversion. The use of PBr₃ requires careful handling due to its corrosive and reactive nature. fiu.edu | A two-step process that often leads to higher purity by isolating the tosylate intermediate. Avoids the use of PBr₃. prepchem.com |

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes the use of catalytic methods and adherence to the principles of green chemistry.

Catalytic Methods in this compound Synthesis

While transition-metal catalysis is a cornerstone of modern alkyne chemistry, specific catalytic methods for the direct synthesis of this compound are not widely reported. However, catalysis is frequently employed in the synthesis of related bromoalkynes or in reactions that use them as substrates. For instance, silver nitrate (B79036) (AgNO₃) has been used as a catalyst for the bromination of terminal alkynes with N-bromosuccinimide (NBS) to produce 1-bromoalkynes.

Furthermore, palladium and copper catalysts are central to coupling reactions involving terminal alkynes (e.g., Sonogashira coupling), and gold catalysts are known to activate alkyne functionalities toward various transformations. rsc.org Although a direct catalytic route to this compound is not established in the reviewed literature, the functional handles on the molecule make it a prime candidate for use in subsequent catalytic reactions.

Exploration of Green Chemistry Principles

The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. escholarship.organu.edu.auresearchgate.net Applying these principles to the synthesis of this compound involves evaluating existing methods for atom economy, waste reduction, and safety.

Atom Economy and Waste Prevention : The nucleophilic substitution route starting from 5-hexyn-1-ol is generally more atom-economical than the dehydrohalogenation of 1,6-dibromohexane, which generates salt byproducts from the neutralization of HBr.

Safer Solvents : The use of solvents like diethyl ether and pyridine presents flammability and toxicity hazards. fiu.edu Exploring greener solvents, potentially aqueous micellar conditions as demonstrated in other catalytic reactions, could significantly improve the environmental profile of the synthesis. escholarship.org

Energy Efficiency : Reactions that proceed at ambient temperature are preferable to those requiring heating (reflux), as they consume less energy. caltech.edu The direct bromination with PBr₃ is often performed at 0 °C, while dehydrohalogenation and tosylate substitution may require elevated temperatures. chemicalbook.comfiu.edu

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, align well with green chemistry principles by minimizing solvent use and waste from intermediate purification steps. mdpi.comspbu.ru

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and minimizing the formation of impurities. Key variables include the choice of reagents, solvent, temperature, and reaction time. For the synthesis of this compound, particularly via the robust nucleophilic substitution pathways, several factors can be fine-tuned.

The choice of the brominating agent and leaving group is paramount. In nucleophilic substitution, converting the alcohol to a tosylate creates a more effective leaving group than the protonated alcohol, generally leading to cleaner reactions and higher yields. The solvent plays a critical role; polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are effective for S_N2 reactions involving anionic nucleophiles like bromide. caltech.edu Temperature control is also vital; while some reactions require heat to proceed at a reasonable rate, lower temperatures can improve selectivity and prevent side reactions. caltech.edu

Table 2: Potential Optimization Parameters for Nucleophilic Substitution Synthesis of this compound

| Parameter | Variation | Expected Impact on Yield and Selectivity |

| Bromide Source/Reagent | PBr₃ vs. CBr₄/PPh₃ vs. LiBr (on tosylate) | The tosylate/LiBr route often provides higher selectivity and yield by avoiding the harsh conditions of PBr₃. The choice of bromide source affects reaction mechanism and side products. fiu.edu |

| Solvent | Diethyl Ether vs. THF vs. DMF vs. NMP | Polar aprotic solvents (DMF, NMP) are generally optimal for S_N2 displacement of tosylates, enhancing reaction rates and yields. caltech.edu Ethereal solvents are common for reactions involving organometallic reagents or PBr₃. fiu.edu |

| Base (for tosylation) | Pyridine vs. Triethylamine | The choice of base can influence the rate of tosylate formation and help neutralize the HCl byproduct. Pyridine often serves as both base and solvent. prepchem.com |

| Temperature | 0 °C vs. Room Temperature vs. Reflux (80 °C) | Lower temperatures (0 °C) are used to control exothermic reactions (e.g., with PBr₃). fiu.edu Higher temperatures may be needed to drive the substitution of less reactive leaving groups to completion but can also lead to decomposition or side reactions. mdpi.com |

| Reaction Time | 1 hour vs. 12 hours vs. 24 hours | Time must be sufficient for complete conversion. Monitoring the reaction (e.g., by TLC or GC) is essential to avoid prolonged reaction times that could lead to byproduct formation. |

Chemical Reactivity and Mechanistic Investigations of 6 Bromohex 1 Yne

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its high electron density within the two π-bonds, making it susceptible to attack by electrophiles. libretexts.org Conversely, the sp-hybridized carbon-hydrogen bond exhibits notable acidity, a feature that can be exploited in certain nucleophilic reactions.

The electron-rich π-system of the alkyne in 6-bromohex-1-yne readily participates in electrophilic addition reactions. The addition of hydrogen halides (HX) and halogens (X₂) are characteristic reactions of alkynes. libretexts.org

Addition of Hydrogen Halides (HX): The reaction with one equivalent of HBr or HCl proceeds via a vinyl cation intermediate to form a haloalkene. libretexts.org In accordance with Markovnikov's rule, the hydrogen atom adds to the terminal carbon (C1), and the halide adds to the more substituted carbon (C2), which can better stabilize the positive charge of the intermediate carbocation. libretexts.orglibretexts.org The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to C2. libretexts.org

Halogenation (Addition of X₂): The addition of bromine (Br₂) or chlorine (Cl₂) across the triple bond can also occur. The reaction with one equivalent of the halogen typically yields a dihaloalkene. libretexts.org The mechanism often involves a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.org Addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.

Hydration: In the presence of a mercury(II) salt catalyst, water can add across the triple bond. This reaction also follows Markovnikov's rule, leading to an enol intermediate that rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.org Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov addition of water, producing an aldehyde after tautomerization of the intermediate enol. libretexts.org To prevent reaction at both pi bonds, a sterically hindered borane (B79455) reagent like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used. libretexts.org

| Electrophilic Addition Reaction | Reagent(s) | Major Product(s) | Regiochemistry |

| Hydrohalogenation (1 eq.) | HBr or HCl | 2-Halo-6-bromohex-1-ene | Markovnikov |

| Hydrohalogenation (2 eq.) | HBr or HCl | 2,2-Dihalo-6-bromohexane | Markovnikov |

| Halogenation (1 eq.) | Br₂ or Cl₂ | trans-1,2-Dihalo-6-bromohex-1-ene | Anti-addition |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 6-Bromohexan-2-one | Markovnikov |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | 6-Bromohexanal | Anti-Markovnikov |

Direct nucleophilic addition to the triple bond of unactivated alkynes like this compound is generally unfavorable. The high electron density of the alkyne repels nucleophiles. quora.com However, the terminal proton's acidity can be exploited. In the presence of a very strong base, such as sodium amide (NaNH₂), the terminal alkyne can be deprotonated to form a nucleophilic acetylide anion. This acetylide can then participate in nucleophilic substitution reactions with electrophiles. quora.com

While radical additions are a known class of reactions for alkynes, particularly the anti-Markovnikov addition of HBr in the presence of peroxides, the reactivity of this compound can be more complex. libretexts.org Research involving the closely related 6-bromohex-1-ene has shown that its reaction products are "clearly not" derived from a standard radical pathway. researchgate.netresearchgate.net Furthermore, studies on similar haloalkynes, such as 6-chlorohex-1-yne, have demonstrated a propensity for cyclization reactions under certain conditions, which may compete with or supersede simple addition. researchgate.netresearchgate.net These cyclizations can proceed via radical or organometallic intermediates, leading to the formation of cyclic compounds like methylenecycloalkanes. researchgate.netresearchgate.net

Nucleophilic Addition Reactions

Reactivity of the Halogen (Bromine) Atom

The bromine atom in this compound is attached to a primary sp³-hybridized carbon, making it susceptible to reactions typical of primary alkyl halides.

The carbon-bromine bond is polar, with the carbon atom being electrophilic and thus a target for nucleophiles. This allows for the displacement of the bromide ion, which is a good leaving group.

Sₙ2 Pathway: As this compound is a primary alkyl halide, it is expected to react with nucleophiles predominantly through an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. byjus.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. byjus.com The Sₙ2 mechanism is favored for primary halides due to the low steric hindrance around the reaction center. masterorganicchemistry.com

Sₙ1 Pathway: The Sₙ1 (Substitution, Nucleophilic, Unimolecular) pathway is highly disfavored for primary alkyl halides like this compound. masterorganicchemistry.comlibretexts.org This mechanism involves the formation of a carbocation intermediate, and a primary carbocation is highly unstable and energetically unfavorable. masterorganicchemistry.com Therefore, reactions requiring an Sₙ1 mechanism are unlikely to proceed.

| Factor | Sₙ2 Reactivity | Sₙ1 Reactivity | Prediction for this compound |

| Substrate Structure | Favored by primary halides | Favored by tertiary halides | Sₙ2 pathway is strongly favored. |

| Carbocation Stability | Not applicable (no intermediate) | Requires stable carbocation | Unstable primary carbocation disfavors Sₙ1. |

| Nucleophile | Favored by strong nucleophiles | Can proceed with weak nucleophiles | Will react readily with strong nucleophiles via Sₙ2. |

The formation of Grignard reagents by reacting an alkyl halide with magnesium metal is a fundamental transformation in organic synthesis. testbook.com However, attempting this reaction with this compound presents a significant challenge. The Grignard reagent, once formed, is a very strong base and would be immediately quenched by the acidic proton of the terminal alkyne on another molecule of the starting material. libretexts.orglibretexts.org This intermolecular acid-base reaction prevents the accumulation of the desired Grignard reagent. testbook.com

To circumvent this issue, a protection strategy is often employed. The acidic terminal alkyne can be protected, for instance, as a silyl (B83357) ether, before the formation of the Grignard reagent. masterorganicchemistry.com After the Grignard reagent has been formed and reacted, the protecting group can be removed to regenerate the terminal alkyne.

Reductive Dehalogenation Reactions

Reductive dehalogenation refers to the chemical process where a halogen atom on a molecule is removed and typically replaced by a hydrogen atom. This transformation is a fundamental type of reduction reaction in organic synthesis. For haloalkanes like this compound, this reaction effectively converts the carbon-bromine (C-Br) bond into a carbon-hydrogen (C-H) bond.

A common and effective reagent used for the dehalogenation of alkyl halides is tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a radical chain mechanism. libretexts.org This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical (Bu₃Sn•), generated during the initiation phase, abstracts the bromine atom from this compound to form a primary hexynyl radical and tributyltin bromide. libretexts.org This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product, hex-1-yne, and regenerating the tributyltin radical, which continues the chain reaction. libretexts.org

While direct studies focusing solely on the reductive dehalogenation of this compound are not extensively detailed in the provided literature, the principles of radical dehalogenation with tributyltin hydride are well-established for alkyl bromides. libretexts.org This method is a key part of a broader class of radical reactions that can also lead to carbon-carbon bond formation. libretexts.org

Intermolecular Coupling Reactions

This compound is a bifunctional molecule that can participate in intermolecular coupling reactions at either the terminal alkyne or the bromo-alkane terminus, making it a versatile building block in organic synthesis.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound provides two distinct handles for such transformations. illinois.edu

Reactions at the Alkyne Terminus (Sonogashira Coupling):

The terminal alkyne of this compound is an excellent substrate for the Sonogashira coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex, with a copper(I) salt (like CuI) acting as a co-catalyst, in the presence of an amine base such as triethylamine. libretexts.org

The reaction allows for the direct connection of the hexynyl fragment to various aromatic or vinylic systems, providing a straightforward route to more complex molecules. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable tool in the synthesis of natural products, pharmaceuticals, and advanced materials. wikipedia.orgmdpi.com While specific examples using this compound as the alkyne component are part of the broader class of terminal alkyne reactions, the methodology is robust. libretexts.orgrsc.org

Reactions at the Bromide Terminus (C-C Coupling):

The primary alkyl bromide in this compound can also participate in various C-C bond-forming reactions. One common strategy involves converting the alkyl bromide into an organometallic nucleophile, such as a Grignard reagent (by reaction with magnesium metal) or an organocuprate. These reagents can then react with a wide range of electrophiles.

Alternatively, the alkyl bromide can act as an electrophile in coupling reactions with organometallic reagents, a process often catalyzed by transition metals like nickel or palladium. For instance, nickel-catalyzed coupling reactions between alkyl halides and alkylmagnesium reagents have been developed, which could be applied to this compound. illinois.edu

The table below summarizes some representative C-C coupling reactions for the two functional ends of this compound.

| Reactive Site | Reaction Name | Typical Coupling Partner | Catalyst/Reagent | Bond Formed |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt | C(sp)-C(sp²) |

| Alkyl Bromide | Grignard Reaction | Aldehydes, Ketones, Esters | Mg, then electrophile | C(sp³)-C(sp²) |

| Alkyl Bromide | Suzuki-type Coupling | Organoboron reagent | Palladium catalyst | C(sp³)-C(sp²) |

| Alkyl Bromide | Negishi-type Coupling | Organozinc reagent | Palladium or Nickel catalyst | C(sp³)-C(sp²) |

It is important to note that in some multicomponent reactions, aliphatic bromoalkynes like 1-bromohex-1-yne (an isomer of the title compound) have been shown to be unreactive under conditions where aromatic bromoalkynes participate successfully. rsc.org This highlights that reactivity can be highly dependent on the specific substrate and reaction conditions. rsc.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry"

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, broad scope, and simple, non-chromatographic purification. organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as this compound, and an organic azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov The transformation is characterized by its remarkable efficiency, often proceeding to quantitative conversion at room temperature in a variety of solvents, including aqueous media. organic-chemistry.orgbeilstein-journals.org

The mechanism of the CuAAC reaction is distinct from the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The catalytic cycle, facilitated by a copper(I) species, involves several steps. The copper(I) catalyst first forms a copper-acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole ring and regenerates the catalyst. nih.gov The use of copper(I) provides a massive rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal reaction. organic-chemistry.org

The reaction is highly tolerant of various functional groups, which allows for the direct use of substrates like this compound without the need for protecting the bromo- functionality. organic-chemistry.org This versatility has made CuAAC a widely used tool in organic synthesis, materials science, and bioconjugation. nih.gov A variety of copper sources and ligands can be employed to fine-tune the reaction conditions, including in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270). peerj.com

Below is a table summarizing typical reaction conditions for the CuAAC of terminal alkynes with organic azides, which are applicable to this compound.

| Catalyst System | Base/Additive | Solvent | Temperature | Yield | Reference |

| Cu(I) salt (e.g., CuI) | Amine base (e.g., DIPEA) | Organic (e.g., THF, DMF) | Room Temp. | High | mdpi.com |

| CuSO₄·5H₂O / Sodium Ascorbate | None | THF/H₂O (1:1) | Room Temp. | >95% | peerj.com |

| CuO Nanoparticles | None | Water | 25 °C | 85-96% | mdpi.com |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | None | Neat | Room Temp. | Quantitative | csic.es |

This table presents representative data for CuAAC reactions. The specific yield and optimal conditions can vary depending on the azide coupling partner.

Other Cross-Coupling Methodologies

Beyond CuAAC, the dual functionality of this compound allows its participation in a range of other cross-coupling reactions, targeting either the terminal alkyne or the alkyl bromide.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. nrochemistry.comorganic-chemistry.orggold-chemistry.org In this context, the terminal alkyne of this compound can be coupled with various sp²-hybridized halides. The reaction typically proceeds under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. nrochemistry.com The generally accepted mechanism involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the alkyne, copper(I), and base), and subsequent reductive elimination to yield the final product. nrochemistry.com The reactivity of the halide partner is a key factor, with the typical trend being I > OTf > Br >> Cl. nrochemistry.com

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.com The bromo- functionality of this compound can serve as the electrophilic partner in a Suzuki coupling. For instance, it can be coupled with an organoborane (e.g., an arylboronic acid) to form a new C(sp³)–C(sp²) bond, extending the carbon chain while retaining the alkyne for further transformations. These reactions typically require a palladium catalyst, a base (like K₂CO₃ or Cs₂CO₃), and are often performed in a mixture of organic and aqueous solvents. mdpi.comnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org While typically applied to aryl and vinyl halides, the bromo- group in this compound could potentially participate as the halide component, coupling with an activated alkene. A key feature of the Heck reaction is its high stereoselectivity, usually favoring the trans product. organic-chemistry.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. The bromo- group of this compound could be coupled with an organostannane, or alternatively, the alkyne could first be converted to a stannylalkyne via hydrostannylation and then coupled with an organic halide.

| Coupling Reaction | This compound Role | Coupling Partner | Catalyst System | Typical Base | Reference |

| Sonogashira | Alkyne | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt | Amine (e.g., DIPEA, Et₃N) | nrochemistry.comorganic-chemistry.org |

| Suzuki-Miyaura | Alkyl Bromide | Organoboron Reagent | Pd(0) complex (e.g., PdCl₂(dppf)) | Carbonate (e.g., Cs₂CO₃) | mdpi.comnih.gov |

| Heck | Alkyl Bromide | Alkene | Pd(0) complex | Amine or Carbonate | organic-chemistry.org |

| Stille | Alkyl Bromide | Organostannane | Pd(0) complex | None (or additive) | ambeed.com |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgfrontiersin.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency, aligning with the principles of green chemistry. frontiersin.org

The bifunctional nature of this compound makes it a potential candidate for MCRs. The terminal alkyne can participate in various cycloadditions and coupling cascades, while the bromo- group can act as an electrophilic site for substitution or cross-coupling. For example, many MCRs are designed around the in situ formation of a 1,2,3-triazole via a CuAAC reaction, which then participates in subsequent transformations within the same pot. beilstein-journals.orgrsc.org

However, the reactivity of this compound in MCRs is highly dependent on the specific reaction conditions and the other components involved. In some cases, the aliphatic nature of the bromoalkyne can lead to a lack of reactivity compared to its aryl- or vinyl-substituted counterparts. For instance, in a reported multicomponent reaction involving bromoalkynes, benzenesulfonic acid, and an amine to form arylketone derivatives, the aliphatic 1-bromohex-1-yne was found to be unreactive and did not yield the desired product. rsc.org This highlights that while MCRs offer powerful synthetic pathways, the successful participation of substrates like this compound is not guaranteed and must be empirically determined.

Stereochemical and Regiochemical Control in this compound Transformations

Controlling stereochemistry and regiochemistry is paramount in organic synthesis for accessing specific isomers of a target molecule. In reactions involving this compound, both the alkyne and the bromo- group can influence the outcome of chemical transformations.

Regioselectivity: The functionalization of the alkyne moiety in this compound can be highly regioselective. In hydrometalation reactions (e.g., hydroboration, hydroalumination), the addition of a metal-hydride bond across the triple bond is influenced by the electronic effects of substituents. For 1-heterosubstituted alkynes, halogens like bromine are known to direct the incoming metal to the α-position (the carbon bearing the halogen), while the hydrogen adds to the β-position. thieme-connect.de This directing effect is crucial for synthesizing specific vinylmetal intermediates, which can then be used in further stereospecific cross-coupling reactions. thieme-connect.de The CuAAC reaction mentioned previously is another prime example of perfect regioselectivity, yielding only the 1,4-disubstituted triazole. organic-chemistry.org

Stereochemical Control: Stereoselectivity is often a key consideration in reactions that convert the alkyne into an alkene. For example, the reduction of alkynes can be controlled to produce either the cis- or trans-alkene. Semihydrogenation using Lindlar's catalyst typically yields the cis (Z)-alkene via syn-addition of hydrogen. Conversely, dissolving metal reductions (e.g., Na in NH₃) produce the thermodynamically more stable trans (E)-alkene.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic parameters of a reaction govern its rate and equilibrium position, respectively, providing fundamental insights into its feasibility and mechanism.

Kinetics: The rates of reactions involving this compound are highly dependent on the reaction type. A significant kinetic feature is observed in the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction exhibits a phenomenal rate enhancement, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org This dramatic increase in rate allows the reaction to proceed rapidly at room temperature, a key characteristic of its "click" nature. organic-chemistry.org The reaction kinetics can be influenced by the choice of copper source, ligands, and solvent. beilstein-journals.orgcsic.es

For other transformations, such as nucleophilic substitution at the bromine-bearing carbon, the kinetics would be expected to follow patterns typical for primary alkyl halides. Radical reactions, such as cyclization initiated by the reduction of the C-Br bond, are also possible. For the analogous compound 6-bromohex-1-ene, the rate constant for 1,5-intramolecular cyclization of the hex-5-en-1-yl radical has been determined, providing a benchmark for the rates of such radical processes. adelaide.edu.au

Thermodynamics: The thermodynamic driving force for a reaction determines the position of the chemical equilibrium. The formation of the 1,2,3-triazole ring via the CuAAC reaction is a highly exothermic process, making the reaction essentially irreversible. organic-chemistry.org This strong thermodynamic favorability contributes to the high yields and the "click" character of the reaction.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 6-bromohex-1-yne. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The terminal alkyne proton typically appears as a triplet, a result of coupling to the adjacent methylene (B1212753) protons. The methylene group adjacent to the bromine atom shows a distinct downfield shift due to the electronegativity of the bromine. The remaining methylene groups in the alkyl chain appear as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. nih.gov The two sp-hybridized carbons of the alkyne functional group are readily identifiable in the spectrum. The carbon atom bonded to the bromine atom (C-Br) is also shifted downfield.

While specific spectral data for this compound itself is not extensively detailed in the provided results, data for closely related structures and derivatives confirm the expected chemical shift regions. For instance, in derivatives of this compound, the methylene protons of the hexyl chain are consistently observed as multiplets in the upfield region of the ¹H NMR spectrum. doi.org

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| N-(6-bromohex-5-yn-1-yl)-4-methylbenzenesulfonamide | 7.75-7.73 (m, 2H), 7.32-7.29 (m, 2H), 4.52 (t, J=6.1 Hz, 1H), 2.95 (q, J=6.5 Hz, 2H), 2.43 (s, 3H), 2.17 (t, J=6.7 Hz, 2H), 1.59-1.53 (m, 2H), 1.52-1.46 (m, 2H) | 143.5, 136.9, 129.8, 127.2, 79.6, 42.7, 38.4, 28.6, 25.2, 21.6, 19.2 |

| (S)-N-(6-bromohex-5-yn-2-yl)-4-methylbenzenesulfonamide | 7.76 (d, J=8.2 Hz, 2H), 7.31 (d, J=8.2 Hz, 2H), 4.51 (d, J=8.3 Hz, 1H), 3.43-3.33 (m, 1H), 2.43 (s, 3H), 2.22-2.08 (m, 2H), 1.59-1.53 (m, 2H), 1.06 (d, J=6.5 Hz, 3H) | 143.5, 137.9, 129.8, 127.2, 79.2, 49.3, 38.7, 35.9, 21.9, 21.7, 16.4 |

2D NMR Techniques: For more complex molecules derived from this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY experiments would establish the connectivity between protons, tracing the spin-spin coupling network through the alkyl chain. HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula. For this compound (C₆H₉Br), the expected monoisotopic mass is 159.98876 Da. nih.gov

HRMS analysis of reaction products derived from this compound has been used to confirm their expected molecular formulas. doi.org For example, the product of a reaction involving this compound was analyzed by ESI-TOF (Electrospray Ionization - Time of Flight) HRMS, and the found mass was consistent with the calculated mass for the expected product, confirming its formation.

Fragment analysis, often performed in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can provide structural information. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and cleavage along the alkyl chain. The NIST mass spectrometry data center lists GC-MS data for this compound, indicating a top peak at m/z 134 and a second highest at m/z 132, which would correspond to the loss of a hydrogen atom from the ions containing the two bromine isotopes. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most diagnostic absorptions in its IR spectrum are those corresponding to the alkyne and the carbon-bromine bond.

The terminal alkyne C≡C-H stretch is expected to appear as a sharp, moderately intense band around 3300 cm⁻¹. The C≡C triple bond stretch itself gives rise to a weaker absorption in the range of 2100-2260 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, usually between 500 and 600 cm⁻¹.

IR spectroscopy has been utilized to characterize derivatives of this compound, confirming the presence of the alkyne functionality and other functional groups introduced during a reaction.

Interactive Data Table: Key IR Absorptions for this compound and Related Compounds

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Alkyne C≡C-H Stretch | ~3300 | |

| Alkyne C≡C Stretch | 2100 - 2260 | |

| C-Br Stretch | 500 - 600 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it or its derivatives from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. acs.orgnih.gov For derivatives of this compound, HPLC has been used to confirm purity, often exceeding 95%. acs.orgnih.gov The choice of column and mobile phase depends on the polarity of the compound. Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) is a common setup for compounds of moderate polarity. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile compounds like this compound. It separates components of a mixture based on their boiling points and partitioning between a stationary and mobile phase, with the mass spectrometer providing identification of the eluted compounds. nih.gov GC-MS can be used to confirm the identity of this compound and to detect any volatile impurities or byproducts from its synthesis. nih.gov For instance, GC-MS analysis can be employed to check for the presence of elimination byproducts.

Flash Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel is a standard method. The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve good separation of the desired product from starting materials and byproducts. doi.org

X-ray Diffraction Analysis of Crystalline Derivatives

While this compound is a liquid at room temperature, its derivatives can often be obtained as crystalline solids. X-ray diffraction analysis of these crystalline derivatives provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

For example, a derivative of this compound, 4'-(hex-5-ynyloxy)-2,2':6',2''-terpyridine, has been characterized by single-crystal X-ray diffraction, which confirmed its molecular structure and provided insights into its crystal packing. rsc.org Similarly, the crystal structure of 5-bromo-1-(6-bromohexyl)indoline-2,3-dione, a product derived from a bromohexyl precursor, was determined by X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions. researchgate.net This technique is invaluable for unambiguous stereochemical assignments and for studying non-covalent interactions in the solid state.

Surface Science Methodologies for Interfacial Reactivity (e.g., X-ray Photoelectron Spectroscopy, Temperature-Programmed Desorption for related systems)

The bifunctional nature of this compound, with its terminal alkyne and bromoalkyl chain, makes it an interesting candidate for surface modification and studying interfacial reactivity. Surface science techniques can provide detailed information about the adsorption, orientation, and reaction of such molecules on various substrates.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the elements on a surface. For a monolayer of this compound adsorbed on a substrate, XPS could be used to identify the presence of carbon, bromine, and potentially the substrate elements. The binding energies of the C 1s and Br 3d core levels would provide information about the chemical environment of these atoms, for example, distinguishing between the alkyne carbons and the alkyl chain carbons, and confirming the presence of the C-Br bond at the surface.

Temperature-Programmed Desorption (TPD): TPD is used to study the strength of adsorption and the thermal stability of molecules on a surface. In a TPD experiment, a surface covered with the adsorbate is heated at a controlled rate, and the desorbing species are monitored with a mass spectrometer. For related alkyne systems on metal surfaces, TPD has been used to determine desorption temperatures, which correlate with the adsorption energy. conicet.gov.aracs.org For instance, studies on the desorption of 1-alkynes from copper surfaces have shown that the desorption temperature is relatively independent of chain length for shorter alkynes. conicet.gov.ar TPD studies of this compound could reveal information about its binding to a surface and potential surface-catalyzed reactions, such as dehydrohalogenation or oligomerization. The desorption of fragments could also be monitored to understand decomposition pathways.

These advanced analytical and spectroscopic methods provide a comprehensive toolkit for the thorough characterization of this compound and its derivatives, ensuring its effective and reliable use in a wide range of research applications.

Theoretical and Computational Investigations of 6 Bromohex 1 Yne

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-bromohex-1-yne. These methods solve approximations of the Schrödinger equation to determine electronic structure and molecular orbitals. The resulting data, such as electron density distribution, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the molecule's behavior.

The structure of this compound consists of a six-carbon chain with a bromine atom at one end (C6) and a carbon-carbon triple bond at the other (C1-C2). The high s-character of the sp-hybridized orbitals of the terminal alkyne makes the acetylenic proton weakly acidic. The bromine atom, being highly electronegative, creates a dipole moment and an electrophilic site at the carbon to which it is attached.

Computed molecular properties provide a quantitative basis for these qualitative descriptions.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉Br | nih.gov |

| Molecular Weight | 161.04 g/mol | nih.gov |

| Monoisotopic Mass | 159.98876 Da | nih.govuni.lu |

| XlogP (Predicted) | 2.3 | uni.lu |

| Polar Surface Area | 0 Ų | nih.gov |

This table presents data computed by computational models.

These calculations would typically reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich alkyne π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the σ* anti-bonding orbital of the C-Br bond. This distribution predicts that the alkyne will act as a nucleophile in certain reactions, while the alkyl bromide end will be susceptible to nucleophilic substitution.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the reactivity and selectivity of chemical reactions. By calculating the energies of reactants, products, and transition states, DFT can predict the thermodynamic and kinetic feasibility of various reaction pathways.

For a molecule like this compound, DFT can be used to model key reactions:

Nucleophilic Substitution: The bromine atom can act as a leaving group.

Addition to the Alkyne: The triple bond can undergo addition reactions.

Deprotonation: The terminal alkyne proton can be removed by a strong base.

DFT studies on the related isomer, 6-bromohex-2-yne (B2612857), show that methods like B3LYP/6-31G(d) can be used to calculate activation energies and compare the thermodynamic favorability (ΔG) of competing pathways, such as substitution versus elimination. In a study on the cyclization of N-alkyne-substituted pyrrole (B145914) derivatives, DFT calculations (using the M06 functional) were employed to determine the absolute energies of the optimized structures involved in the reaction pathway. researchgate.netbeilstein-journals.org Such analyses are critical for understanding why a particular product is formed over another under specific reaction conditions. These methods could be directly applied to this compound to predict its behavior with various reagents.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing detailed insight into conformational flexibility and intermolecular interactions. google.com For a flexible molecule like this compound, with three rotatable single bonds, MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them.

While specific MD studies on isolated this compound are not prominent in the literature, this compound has been used as a linker in the synthesis of more complex molecules that were subsequently studied using MD. For instance, in the development of antagonists for the P2Y14 receptor, a derivative containing a hexynyl chain derived from this compound was studied. acs.orgsemanticscholar.org MD simulations of this derivative complexed with its receptor were performed to understand how the flexible chain orients itself within the binding pocket to maintain optimal interactions. acs.orgsemanticscholar.org These simulations are crucial for structure-based drug design, as they help predict how modifications to flexible linkers impact binding affinity and selectivity.

Reaction Pathway Prediction and Transition State Modeling

Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally. This is often achieved using DFT calculations to locate the minimum energy path between reactants and products.

A clear example of this methodology is found in the study of the electrophilic cyclization of an N-alkyne-substituted pyrrole. beilstein-journals.org Researchers proposed a mechanism where an electrophile (iodine) first activates the alkyne triple bond, forming a π-complex intermediate. This is followed by an intramolecular nucleophilic attack from an ester oxygen atom onto the activated alkyne, proceeding through a transition state to form a cyclic intermediate. beilstein-journals.org

Table 2: Example of Calculated DFT Energies for a Proposed Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | N-alkyne-substituted pyrrole + I₂ | 0.00 |

| Intermediate 20 | π-activated alkyne complex | -12.12 |

| Transition State (TS2) | Intramolecular cyclization | -10.51 |

| Intermediate 21 | Protonated cyclic product | -31.32 |

Data adapted from a study on the electrophilic cyclization of a pyrrole derivative, illustrating the methodology applicable to alkyne reactions. beilstein-journals.org

The calculations revealed an activation barrier of only 1.61 kcal/mol for the key cyclization step, explaining the efficiency of the reaction. beilstein-journals.org This type of detailed pathway analysis, which identifies intermediates and quantifies energy barriers, could be applied to reactions of this compound to predict its products and optimize reaction conditions. For instance, it could be used to model the competition between intramolecular cyclization (if a suitable nucleophile is present on the same molecule) and intermolecular reactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. This compound serves as a valuable and versatile building block in the synthesis of compound libraries for SAR studies due to its dual reactivity. The alkyne can be used in "click" reactions or Sonogashira couplings, while the bromide allows for the attachment of other fragments via nucleophilic substitution. acs.orgrsc.org

A notable example is the structure-based design of P2Y14 receptor antagonists. acs.org In this work, researchers designed and synthesized a library of compounds to find alternatives to a bulky naphthalene (B1677914) core. This compound was used as a reagent to introduce a flexible linker into the potential drug molecules. acs.orgsemanticscholar.org The resulting compounds were tested for their ability to antagonize the receptor, measured by their half-maximal inhibitory concentration (IC₅₀).

Table 3: Structure-Activity Relationship (SAR) Data for P2Y14 Receptor Antagonists

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 3 | Reference Naphthoic Acid | 6.0 |

| 11 | Alkyne Derivative | 5690 |

| 65 | Triazole Derivative | 31.7 |

| 77 | Triazole Derivative | >31.7, <71 |

| 78 | Triazole Derivative | 481 |

Data from a study on P2Y14 receptor antagonists, where derivatives were synthesized using this compound as a precursor. acs.org

The data shows that replacing the original core with an alkyne (Compound 11) led to a significant loss of potency. However, converting the alkyne (derived from this compound) into a triazole ring system (e.g., Compound 65) restored high affinity, although not to the level of the original reference compound. acs.org This type of systematic study, guided by computational modeling and validated by experimental testing, is a powerful strategy for drug discovery and exemplifies the role of versatile chemical building blocks in probing SAR.

Applications of 6 Bromohex 1 Yne in Advanced Organic Synthesis

Versatile Building Block for Complex Organic Molecules

The utility of 6-bromohex-1-yne as a building block stems from the orthogonal reactivity of its two functional groups. The terminal alkyne can undergo reactions such as hydrometallation, cycloadditions, and Sonogashira couplings, while the alkyl bromide provides a handle for nucleophilic substitution reactions. This dual reactivity allows for sequential, controlled modifications, making it a strategic component in multistep syntheses.

One prominent application is in the field of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of a stable 1,2,3-triazole ring system. For instance, this compound can be reacted with various aryl azides to produce 1-aryl-4-(4-bromobutyl)-1H-1,2,3-triazoles. In a study aimed at developing P2Y14 receptor antagonists, researchers utilized this method by reacting an aryl azide (B81097) with this compound in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. acs.org This strategy highlights the reliability of the alkyne moiety in forming complex heterocyclic structures.

The bromide terminus of the molecule is readily displaced by nucleophiles. This is exemplified in the synthesis of alkyne-functionalized terpyridine ligands, which are precursors for metallosupramolecular polymers and macrocycles. In a reported procedure, 4'-hydroxy-2,2':6',2''-terpyridine is deprotonated with potassium carbonate to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of this compound, displacing the bromide and forming an ether linkage. This reaction efficiently tethers the hex-1-yne chain to the terpyridine core.

Furthermore, this compound is employed in the synthesis of chemical probes for biological research. Its alkyne group serves as a bioorthogonal handle, which can be used for "clicking" onto reporter tags like fluorophores or biotin (B1667282) after the probe has interacted with its biological target. dur.ac.uk

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Functional Group Involved | Reagents/Conditions Example | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Bromide | K₂CO₃, Nucleophile (e.g., Ar-OH) | Ether/Alkylated Product |

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Aryl Azide, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole |

| Sonogashira Coupling | Terminal Alkyne | Aryl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl-substituted Alkyne |

Precursor in the Synthesis of Natural Products

The structural motifs accessible from this compound make it a relevant precursor for the synthesis of natural products and their analogues. These complex molecules often require the assembly of specific carbon chains with defined functionality, a task for which this compound is well-suited.

A clear example of its application is in the synthesis of an analogue of Methylniphatyne A, a 3-alkylpyridine alkaloid isolated from a marine sponge. jst.go.jp Methylniphatyne A exhibits inhibitory activity against cancer cells adapted to nutrient starvation. In the synthesis of the target analogue, this compound was used to construct one of the crucial side chains. jst.go.jp The synthesis involved the coupling of two different fragments to a central pyridine (B92270) core, with this compound providing a six-carbon chain containing a terminal alkyne. jst.go.jp This work underscores the utility of this compound as a readily available source for alkynyl-containing fragments in the construction of complex, biologically active molecules.

Role in the Construction of Macrocyclic Compounds

Macrocycles, large ring-containing molecules, are of significant interest in medicinal chemistry and materials science. The synthesis of these structures often relies on bifunctional linkers that can bridge two ends of a molecular chain. This compound, with its two reactive ends separated by a flexible four-carbon spacer, is an ideal candidate for such a role.

The synthesis of 4'-(hex-5-ynyloxy)-2,2':6',2''-terpyridine is a direct application of this compound in creating a key intermediate for macrocyclization. The resulting molecule possesses a terminal alkyne at one end and a metal-binding terpyridine unit at the other. Researchers have noted that such functionalized domains are designed for the construction of heterometallomacrocycles. The terminal alkyne can be further functionalized or used in a subsequent ring-closing reaction, for example, via a Glaser or Sonogashira coupling, to form a large macrocyclic structure.

Synthesis of Chiral Compounds and Asymmetric Transformations

The incorporation of chirality is a critical aspect of modern drug discovery and organic synthesis. While this compound is an achiral molecule, it can serve as a substrate in reactions that generate new stereocenters.

Currently, specific examples in the surveyed literature of enantioselective transformations directly on this compound are not prominent. However, its structure presents clear opportunities for asymmetric synthesis. For instance, asymmetric hydrogenation or hydroboration of the alkyne moiety using a chiral catalyst could, in principle, lead to the formation of chiral alkenes, alcohols, or other functional groups with high enantiomeric excess. Similarly, the four-carbon chain offers a scaffold that could be modified with chiral auxiliaries to direct stereoselective reactions. The development of such asymmetric transformations would further expand the utility of this compound as a versatile starting material for the synthesis of enantiomerically pure complex molecules.

Contribution to Medicinal Chemistry and Chemical Biology

Intermediate in Pharmaceutical Drug Discovery and Development

The dual reactivity of 6-bromohex-1-yne makes it a valuable intermediate in the multi-step synthesis of potential therapeutic agents. smolecule.comchemicalbook.com It serves as a key precursor for creating more elaborate molecular architectures intended to interact with biological targets. smolecule.com

This compound is instrumental in constructing bioactive molecules and pharmacophores, which are the essential parts of a molecule responsible for its biological activity. Researchers utilize it to introduce an alkyne-containing linker into a molecular scaffold, which can then be further modified.

A notable application is in the synthesis of antagonists for the P2Y14 receptor, a target for treating inflammatory conditions. In one study, this compound was synthesized from 5-hexyn-1-ol (B123273) and used in subsequent steps to create alkyne derivatives that were then coupled with aryl azides via a "click" cycloaddition reaction. acs.org This process led to the formation of 1,2,3-triazole-based compounds, a common pharmacophore in medicinal chemistry, which showed high affinity for the P2Y14 receptor. rsc.orgacs.org

The compound has also been used in the synthesis of a new 3-alkylpyridine alkaloid, methylniphatyne A, which has shown inhibitory activity against cancer cells adapted to nutrient starvation. jst.go.jp Furthermore, it is used to synthesize unnatural ω-alkynylated α-amino acids, which can be incorporated into peptides to create novel structures with potential therapeutic applications. unifi.it

The versatility of this compound allows researchers to develop novel drug candidates by assembling complex molecules from simpler fragments. smolecule.com Its ability to connect different molecular components facilitates the exploration of new chemical space in drug discovery. acs.org

For example, by incorporating the hex-1-yne fragment into various molecular backbones, scientists can systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The development of P2Y14R antagonists is a clear example where derivatives made using this compound have produced compounds considered to be potential clinical drug candidates for inflammatory and endocrine conditions. acs.org

Synthesis of Bioactive Compounds and Pharmacophores

Bioconjugation Strategies Utilizing Alkyne Functionality

Bioconjugation is the process of linking molecules to biomolecules such as proteins or peptides. The terminal alkyne of this compound is perfectly suited for this purpose, primarily through the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. smolecule.comrsc.org

This strategy allows for the attachment of biomolecules to other molecules of interest, such as imaging agents or drug payloads, which is crucial for developing targeted therapies. smolecule.com For instance, a molecule containing the this compound linker can be attached to a protein; the terminal alkyne then provides a reactive handle for clicking on a fluorescent dye or another functional tag. smolecule.comnih.gov This approach is also used to attach molecules like Folic Acid to drug delivery systems, such as dendrimer-like polymers, to target cancer cells. scispace.com

Chemical Probes for Biological System Studies (e.g., enzyme inhibition, protein modification)

This compound serves as a critical component in the design of chemical probes to investigate biological systems. smolecule.com These probes are often used in activity-based protein profiling (ABPP) to identify and study enzyme function and inhibition directly in complex biological samples. nih.govdur.ac.uk

In a study targeting the parasitic disease leishmaniasis, this compound was used to alkylate a precursor molecule to create an alkyne-tagged chalcone (B49325) probe. nih.gov This probe was designed to mimic a bioactive chalcone and contained a terminal alkyne for later visualization. After the probe interacted with and inhibited its target within the Leishmania parasite, the alkyne tag was used to "click" on a fluorescent reporter molecule. This allowed for the identification of the target enzyme, cytosolic tryparedoxin peroxidase (cTXNPx), validating it as a potential drug target. nih.gov

Similarly, research has been conducted to develop probes for the enzyme 15-lipoxygenase-1 (15-LOX-1), which is implicated in inflammatory diseases like asthma. rug.nl The general strategy involves creating inhibitors that can be tagged via click chemistry, a role for which this compound is well-suited. rug.nl

Development of Diagnostic and Imaging Agents

The ability to attach this compound to biologically active molecules also extends to the development of diagnostic and imaging agents. smolecule.com By incorporating this linker, a targeting molecule (like a receptor ligand or enzyme inhibitor) can be readily coupled to a reporting moiety, such as a fluorophore or a photoaffinity label. fiu.edu

This strategy enables the creation of fluorescent probes that can be used to visualize the location and activity of specific proteins or enzymes within cells. fiu.edu For example, a drug candidate can be tagged with a this compound linker and then attached to a fluorescent dye. When introduced to cells, the resulting fluorescent conjugate can be tracked to monitor its distribution and binding to its target, providing valuable information for drug development and diagnostics. smolecule.comfiu.edu

Role of 6 Bromohex 1 Yne in Materials Science Research

Precursor for the Synthesis of Novel Polymers and Oligomers

The dual reactivity of 6-bromohex-1-yne, stemming from its terminal alkyne and bromo functionalities, makes it an ideal monomer for various polymerization techniques. chemshuttle.com The terminal alkyne group can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and Sonogashira coupling reactions. thieme-connect.deresearchgate.net Simultaneously, the bromo group can be utilized in nucleophilic substitution reactions or atom transfer radical polymerization (ATRP). This orthogonal reactivity allows for the synthesis of complex and well-defined polymeric and oligomeric structures.

Researchers have leveraged these properties to create "clickable" polymers. For instance, polymers can be synthesized with pendant alkyne groups derived from this compound, which can then be post-functionalized with a variety of azide-containing molecules to tune the final properties of the material, such as solubility. researchgate.net This approach has been successfully used to create water-soluble polymers from initially insoluble ones. researchgate.net

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, has been employed to create oligomers and polymers with alternating aryl-alkynyl units. thieme-connect.de These materials are of significant interest for their potential applications in electronics and photonics due to their rigid, conjugated backbones.

Functional Materials Development

The versatility of this compound extends to the development of a wide range of functional materials with specific and tunable properties for various advanced applications. chemshuttle.com

Electronic and Optoelectronic Materials

The incorporation of the hex-1-yne moiety into polymeric and molecular structures is a key strategy in the development of novel electronic and optoelectronic materials. The rigid and linear nature of the alkyne group can contribute to the formation of highly ordered, conjugated systems, which are essential for efficient charge transport and light emission.

For example, this compound can be used to introduce alkyne functionalities into porphyrin-based photosensitizers. rsc.org These functionalized porphyrins can then be immobilized onto surfaces, such as nanoporous gold, via click chemistry. The resulting hybrid materials have shown enhanced photocatalytic activity, which is attributed to the photoinduced interactions between the plasmon resonance of the gold support and the attached photosensitizer. rsc.org This highlights the role of this compound in creating sophisticated materials for applications in solar energy conversion and photocatalysis.

Table 1: Examples of Electronic and Optoelectronic Materials Synthesized Using this compound

| Material Type | Synthesis Method | Key Feature from this compound | Potential Application |

| Porphyrin-based photosensitizers | Click Chemistry (CuAAC) | Terminal alkyne for immobilization | Photocatalysis, Solar Energy Conversion |

| Conjugated Polymers | Sonogashira Coupling | Rigid alkyne-aryl backbone | Organic Electronics, Sensors |

Biomedical Materials and Devices

In the biomedical field, this compound serves as a critical linker molecule for the synthesis of materials with specific biological functions. Its ability to connect different molecular entities through stable covalent bonds is particularly valuable in the design of drug delivery systems, diagnostic tools, and biocompatible coatings.

One area of application is in the development of polymeric sensors. For instance, polymers incorporating functionalities derived from bromoalkenes (related to this compound) have been investigated for use in food spoilage sensors. google.com The principle relies on a colorimetric change in the polymer upon interaction with biogenic amines produced during decomposition.

Furthermore, the "click" chemistry enabled by the alkyne group of this compound is a powerful tool for bioconjugation. This allows for the attachment of biomolecules, such as peptides or targeting ligands, to polymer backbones or nanoparticles, leading to the creation of targeted drug delivery vehicles and advanced diagnostic probes.

Self-Assembled Structures and Nanomaterials

The precise control over molecular architecture afforded by this compound chemistry is instrumental in the bottom-up fabrication of self-assembled structures and nanomaterials. The defined length and rigidity of the hexynyl chain, combined with the ability to introduce specific interacting groups, allows for the programming of molecular self-assembly into well-ordered nanoscale architectures.

Research has shown that polymers with side chains capable of specific interactions, such as hydrogen bonding, can self-assemble into complex hierarchical structures. nycu.edu.tw While not directly using this compound, this work exemplifies the principles that can be applied. The introduction of long alkyl chains via this compound can induce microphase separation in block copolymers, leading to the formation of lamellar, cylindrical, or spherical nanodomains.

Moreover, this compound is utilized in the synthesis of surfactants and amphiphiles that can self-assemble in solution to form micelles or vesicles. umanitoba.caescholarship.org These self-assembled nanostructures can serve as nanoreactors for catalytic processes or as carriers for hydrophobic drugs. For example, iron nanoparticles encapsulated within micelles formed from a PEGylated surfactant have been used for the chemoselective reduction of nitroarenes in water. escholarship.org

Emerging Research Directions and Future Prospects for 6 Bromohex 1 Yne Chemistry

Integration into Catalytic Cycles and Process Intensification

One area of focus is the use of 6-bromohex-1-yne in palladium-catalyzed processes. For instance, it can participate in intramolecular cyclization reactions, such as the 6-exo-dig cyclization of 'ene-yne' systems, to generate complex molecular scaffolds like poly-ene substituted cyclohexenols. researchgate.net These structures are found in various biologically active molecules, and developing efficient catalytic routes to access them is of significant interest. researchgate.net The ability to precisely control the reactivity of both the alkyne and bromide moieties is crucial for achieving high yields and selectivity in these transformations.

Future research in this area will likely involve the development of novel catalytic systems that can selectively activate one functional group in the presence of the other, or that can mediate domino reactions involving both ends of the this compound molecule. This could lead to the streamlined synthesis of complex natural products and pharmaceutical intermediates.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to precisely control reaction parameters. mdpi.comnih.gov The use of this compound in these systems is a burgeoning area of research, driven by the potential for more efficient and sustainable chemical synthesis. nih.gov

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for reactions involving highly reactive intermediates or exothermic processes that can be difficult to control in batch. ltf-gmbh.com The integration of catalysts into microreactors, either as coated walls or packed beds, further enhances their synthetic utility. ltf-gmbh.com For reactions involving this compound, flow chemistry can enable:

Precise control over reaction time and temperature: This is critical for managing the often-competing reaction pathways available to a bifunctional molecule like this compound.

Safe handling of intermediates: The small reaction volumes in microreactors minimize the risks associated with potentially unstable or hazardous intermediates that may be formed during transformations of this compound. nih.gov

Facilitated multi-step synthesis: By connecting multiple microreactors in series, complex synthetic sequences involving this compound can be performed in a continuous and automated fashion.

The development of integrated microflow systems allows for the generation and immediate use of highly reactive species, which can be particularly advantageous for reactions involving the alkyne or bromide functionality of this compound. nih.gov

Exploration of Photoredox and Electrochemistry in Transformations